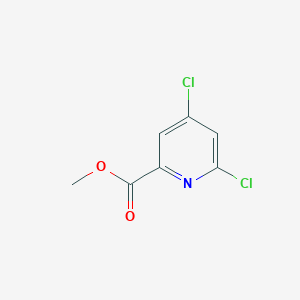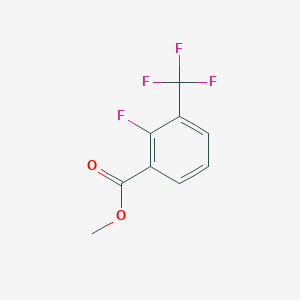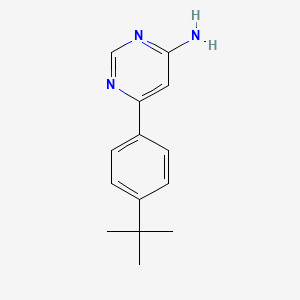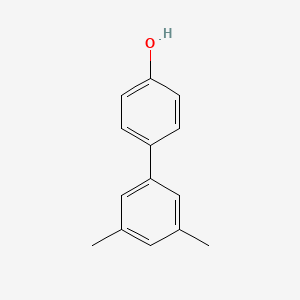
4-(3,5-Dimethylphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3,5-Dimethylphenyl)phenol” is a chemical compound that belongs to the class of phenols. It is also known by other names such as 3,5-Dimethylphenol and 1-Hydroxy-3,5-dimethylbenzene . It has a molecular formula of C8H10O .
Synthesis Analysis
The synthesis of “4-(3,5-Dimethylphenyl)phenol” and its derivatives has been a subject of research. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethylphenyl)phenol” can be represented by the InChI code: InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Aplicaciones Científicas De Investigación
Inhibition of Dehydrogenase Activity
4-(3,5-Dimethylphenyl)phenol, a type of substituted phenol, has been studied for its impact on dehydrogenase enzyme activity in bacteria. Research showed that at certain concentrations, phenolic compounds like 3,5-dimethylphenol can inhibit dehydrogenase activities, indicating a toxic effect on bacteria. This finding is significant for understanding the interaction of phenolic compounds with microorganisms and their potential use in controlling bacterial activity in various environments (Nweke & Okpokwasili, 2010).
Biodegradation in Wastewater Treatment
The biodegradation of substituted phenols, including 3,5-dimethylphenol, has been explored as a crucial process in wastewater treatment. Studies on phenolic mixture biodegradation show that the presence of different substituted phenols can influence the degradation rates of each other, which is vital for developing effective wastewater treatment strategies (Tomei & Annesini, 2008).
Role in Crystal Growth and Design
Research into the polymorphs and solvates of isomeric bis-phenols, including 3,5-dimethylphenol, has provided insights into the crystal growth and design of these compounds. This understanding is crucial for applications in materials science, particularly in developing new materials with specific crystallographic properties (Nath & Baruah, 2013).
Environmental Toxicity and Degradation
The environmental toxicity of substituted phenols, such as 4-chloro-3,5-dimethylphenol, has been a subject of study. Research focuses on their persistence and potential toxicity in aquatic environments, as well as the exploration of advanced oxidation processes for their removal. Such studies are crucial for environmental protection and the development of effective pollution control methods (Li et al., 2020).
Anaerobic Biodegradability and Toxicity
The anaerobic biodegradability and toxicity of substituted phenols, including 3,5-dimethylphenol, under methanogenic conditions have been evaluated. Understanding the anaerobic degradation pathways and toxicity levels of these compounds is vital for environmental biotechnology applications, particularly in the context of bioremediation and waste management (O'Connor & Young, 1989).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Phenolic compounds, in general, are known to play a role in various biological processes, including oxidative stress-related pathways . They can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFCSEHNWYJNIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597209 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)phenol | |
CAS RN |
896427-71-7 |
Source


|
| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

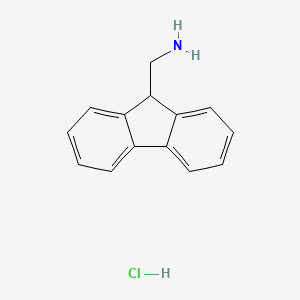

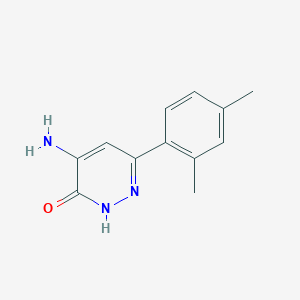
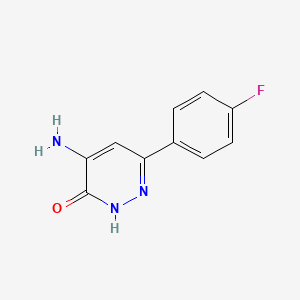
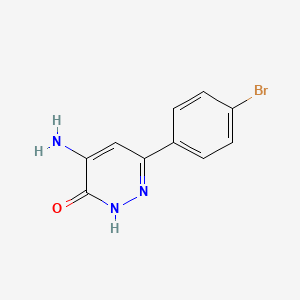
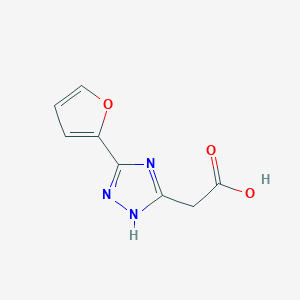
![1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1370132.png)
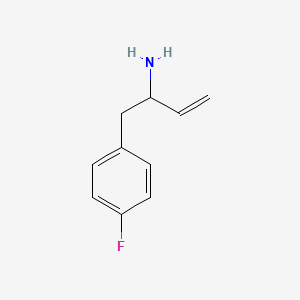
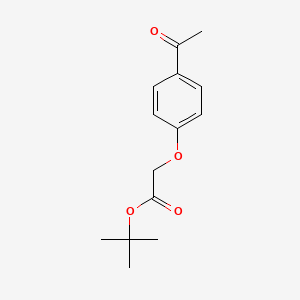
![2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1370140.png)

